molecular formula C5H14N2 B090330 N,2-Dimethyl-1,3-propanediamine CAS No. 1251384-75-4

N,2-Dimethyl-1,3-propanediamine

Cat. No. B090330
CAS RN: 1251384-75-4
M. Wt: 102.18 g/mol
InChI Key: HKAXXLXZPQLQHR-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1,3-propanediamine is a chemical compound that is of interest in various fields of chemistry due to its potential applications as a ligand in coordination chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of two methyl groups attached to the second carbon of a 1,3-propanediamine backbone.

Synthesis Analysis

The synthesis of compounds related to this compound involves various methods. For instance, the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) is achieved through a two-step batch reaction, starting with dimethylamine and acrylonitrile to form N,N-dimethylaminopropionitrile, which is then hydrogenated to DMAPA using Raney-Ni catalyst . This process has been optimized for continuous synthesis in a fixed bed reactor, achieving high conversion and selectivity rates exceeding 99.5%.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined through various techniques such as single-crystal X-ray diffraction. For example, the structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine shows an orthorhombic unit cell with strong intramolecular hydrogen bonding and C-H...π interactions stabilizing the crystal network . Similarly, the structure of complexes derived from 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate ligand reveals hexadentate coordination to metal ions, forming octahedral complexes .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For instance, the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid leads to unexpected products due to the unique reactivity of the compound . Additionally, the introduction of methyl substituents at the central carbon atom of 1,3-propanediamine can modulate the structure of octahedral nickel(II) complexes, leading to stereospecific formation and structural changes in the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the magnetic properties of complexes can be affected by the coordination mode of the ligands, as seen in the antiferromagnetic coupling observed in chromium(III) complexes with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine . The introduction of substituents such as methyl groups can also affect the coordination environment and the overall stability of the complexes .

Scientific Research Applications

  • Chemical Manufacturing : DMAPA is utilized as an important fine organic chemical intermediate in the production of surfactants, cosmetics, detergents, textiles, and lubricating oil additives. Continuous synthesis methods have been developed to meet the growing market demand for DMAPA (Meng, Deng, Li, & Du, 2013).

  • Metal Complex Synthesis : Modifications in the structure of DMAPA influence the structural characteristics of corresponding metal complexes. Studies have explored how such modifications affect the properties of these complexes, including their synthesis and crystal structures (Đurić et al., 2020).

  • Antimicrobial and Biological Properties : Research on cobalt(II) and magnesium(II) complexes with DMAPA-type ligands has demonstrated their influence on structural and antimicrobial properties, showing potential in biomedical applications (Gitarić et al., 2022).

  • Organic Synthesis : DMAPA has been used in the catalytic oxidative carbonylation of primary and secondary diamines to cyclic ureas, indicating its relevance in organic synthesis processes (Qian et al., 1999).

  • Thermodynamic Studies : Vapor pressure and enthalpy of vaporization studies involving DMAPA contribute to our understanding of its physical properties, which is crucial for various industrial processes (Verevkin & Chernyak, 2012).

  • Material Science : DMAPA's applications extend to material science, where it's used in the synthesis of various complexes and materials with unique properties (De & Ray Chaudhuri, 1985).

  • Surfactant Design : In the design of novel surfactants, DMAPA has been used as a key component, enhancing separation efficiency in specific industrial processes (W. Liu et al., 2020).

Safety and Hazards

“N,2-Dimethyl-1,3-propanediamine” is classified as a hazardous chemical. It is a highly flammable liquid and vapor and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N',2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXXLXZPQLQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597563
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251384-75-4
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Dimethyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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